![molecular formula C12H17N3O B571494 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol CAS No. 1702796-54-0](/img/structure/B571494.png)
4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol
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Overview
Description
4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol, commonly known as DMABN, is a fluorescent probe that has been used extensively in scientific research for its ability to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in living cells. DMABN is a highly sensitive and selective probe that can be used to monitor oxidative stress in a wide range of biological systems.
Mechanism of Action
Target of Action
Similar compounds such as demeclocycline and lymecycline , which are tetracycline antibiotics, primarily target bacterial ribosomes. They bind to the 30S and 50S ribosomal subunits, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This impairs protein synthesis in bacteria, inhibiting their growth .
Mode of Action
Based on the information about related compounds, it can be inferred that it might interact with its targets (possibly bacterial ribosomes) and cause changes that inhibit protein synthesis . This results in the inhibition of bacterial growth .
Biochemical Pathways
Related compounds like demeclocycline and lymecycline are known to affect the protein synthesis pathway in bacteria by inhibiting the binding of amino-acyl tRNA to the A site of the ribosome . This could potentially lead to downstream effects such as the inhibition of bacterial growth .
Result of Action
Based on the information about related compounds, it can be inferred that it might inhibit protein synthesis in bacteria, leading to the inhibition of bacterial growth .
Advantages and Limitations for Lab Experiments
One of the main advantages of DMABN is its high sensitivity and selectivity for detecting 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS in living cells. It is also relatively easy to use and can be applied to a wide range of biological systems. However, DMABN has some limitations, including its potential toxicity to living cells and its limited ability to detect certain types of 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS.
Future Directions
There are many potential future directions for the use of DMABN in scientific research. One area of interest is the development of new probes that can detect specific types of 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS with even greater sensitivity and selectivity. Another area of interest is the use of DMABN in the development of new drugs and compounds that can target oxidative stress in living cells. Additionally, DMABN may have potential applications in the diagnosis and treatment of diseases that are associated with oxidative stress, such as cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of DMABN involves the reaction of 4-nitro-1,2-dimethylbenzimidazole with formaldehyde and dimethylamine in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield DMABN. This synthesis method has been well-established and has been used to produce DMABN in large quantities for scientific research purposes.
Scientific Research Applications
DMABN has been widely used in scientific research to study oxidative stress in living cells. It has been used to detect 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS in a variety of biological systems, including cells, tissues, and organs. DMABN has also been used to study the effects of various drugs and compounds on oxidative stress in living cells.
properties
IUPAC Name |
4-[(dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-13-12-9(7-14(2)3)11(16)6-5-10(12)15(8)4/h5-6,16H,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGEWZHEVFJIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2CN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.